molecular formula C13H16O3 B098195 1-[4-(Oxan-2-yloxy)phenyl]ethanone CAS No. 16162-69-9

1-[4-(Oxan-2-yloxy)phenyl]ethanone

Cat. No. B098195
Key on ui cas rn: 16162-69-9
M. Wt: 220.26 g/mol
InChI Key: FOSIJJWHNJBMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06759424B2

Procedure details

13.62 g (100 mmol) of 4-hydroxyacetophenone and 10.04 ml (110 mmol) of 3,4-dihydro-2H-pyran were suspended in 100 ml of anhydrous methylene chloride. At 0° C., 190 mg (1 mmol) of p-toluenesulfonic acid were added with stirring and the mixture was stirred at 0° C. for 3 hours. 10.04 ml (110 mmol) of 3,4-dihydro-2H-pyran were added again and the mixture was stirred at room temperature for a further 3 hours. The batch was poured into 150 ml of water, the phases were separated and the organic phase was extracted with saturated NaHCO3 solution, saturated NaCl solution and with water. The organic phase was dried over sodium sulfate, concentrated and, for purification, chromatographed on silica gel (70-200 μm) using methylene chloride as an eluent. 13.65 g (62%) of 10.1 were obtained.
Quantity
13.62 g
Type
reactant
Reaction Step One
Quantity
10.04 mL
Type
reactant
Reaction Step Two
Quantity
10.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
190 mg
Type
catalyst
Reaction Step Six
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.O>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[O:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
13.62 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
10.04 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
10.04 mL
Type
reactant
Smiles
O1CCCC=C1
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
190 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with saturated NaHCO3 solution, saturated NaCl solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated and, for purification
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (70-200 μm)

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.65 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.